(Z)-[2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene](methoxy)amine
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Overview
Description
(Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine is a complex organic compound featuring a thiazole ring, a bromo group, and a methoxyamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with α-bromo ketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine atom.
Reduction: : The thiazole ring can be reduced to form a thiol derivative.
Substitution: : The methoxyamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Bromine (Br₂)
Reduction: : Thiol derivatives
Substitution: : Various amine or alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology
The biological applications of this compound include its potential use as a bioactive agent. Thiazole derivatives have been shown to exhibit various biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, (Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine may be explored for its therapeutic potential. Its unique structure could make it a candidate for drug development, particularly in targeting specific diseases.
Industry
In industry, this compound could be used in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: : These compounds share the thiazole ring structure and exhibit similar biological activities.
Bromo-substituted thiazoles: : Compounds with bromo groups on the thiazole ring, which may have similar reactivity and applications.
Uniqueness
(Z)-2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamine is unique due to its specific substitution pattern and the presence of both bromo and methoxyamine groups. This combination of functional groups may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
(Z)-2-bromo-N-methoxy-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-12(11(8-14)16-17-2)18-13(15-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQLNEUNNZNSGG-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC)/CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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